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Methyl 7-methoxycinnoline-3-carboxylate is an organic compound belonging to the class of cinnolines, which are bicyclic heteroaromatic compounds. This specific compound features a methoxy group at the 7-position and a carboxylate ester at the 3-position of the cinnoline ring. Its molecular formula is , and it possesses notable structural characteristics that contribute to its chemical reactivity and biological activity.
These reactions highlight the compound's potential for further functionalization, making it a versatile intermediate in organic synthesis.
Methyl 7-methoxycinnoline-3-carboxylate exhibits various biological activities, particularly in pharmacology. Research indicates its potential as:
The exact mechanisms of action are still under investigation, but its structural features suggest interactions with biological targets such as enzymes and receptors.
The synthesis of methyl 7-methoxycinnoline-3-carboxylate can be achieved through several methods:
These synthetic routes allow for the modification of functional groups to tailor the compound for specific applications.
Methyl 7-methoxycinnoline-3-carboxylate has potential applications in several fields:
Its versatility makes it a candidate for further research and development in these areas.
Interaction studies involving methyl 7-methoxycinnoline-3-carboxylate focus on its binding affinity to various biological targets. Molecular docking studies suggest that this compound can interact with enzymes involved in metabolic pathways, potentially leading to inhibition or activation depending on the target. These studies are crucial for understanding its pharmacokinetics and pharmacodynamics, providing insights into how modifications to its structure could enhance efficacy or reduce toxicity.
Several compounds share structural similarities with methyl 7-methoxycinnoline-3-carboxylate, including:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Methyl Cinnamate | Ester with a phenolic structure | Antioxidant, antimicrobial |
| Cinnolinic Acid | Carboxylic acid derivative | Anti-inflammatory |
| 7-Methoxyquinoline | Methoxy-substituted quinoline | Anticancer, antimicrobial |
The uniqueness of methyl 7-methoxycinnoline-3-carboxylate lies in its specific combination of methoxy and carboxylate functionalities within a cinnoline framework, which may confer distinct biological activities compared to these related compounds.
The Richter cinnoline synthesis represents one of the foundational methods for constructing the cinnoline framework, particularly relevant for the preparation of methyl 7-methoxycinnoline-3-carboxylate derivatives [8] [20]. The classical Richter approach involves the cyclization of ortho-substituted phenylpropiolic acid derivatives, where the alkyne functionality undergoes intramolecular cyclization to form 4-hydroxycinnoline-3-carboxylic acid intermediates [8] [20]. This reaction proceeds through the formation of a diazonium intermediate, followed by ring closure to generate the desired heterocyclic structure [4] [8].
Modern adaptations of the Richter synthesis have demonstrated improved efficiency for cinnoline-3-carboxylate preparation [4] [8]. The reaction typically employs ortho-aminophenylacetylene derivatives bearing carboxylate functionality at the 3-position [8] [20]. Under acidic conditions, these substrates undergo diazotization followed by intramolecular cyclization, yielding the target cinnoline ring system with retention of the carboxylate group [4] [8]. The mechanism involves initial formation of the diazonium salt, subsequent nucleophilic attack by the alkyne carbon, and final aromatization to afford the cinnoline product [8] [20].
Research findings indicate that the Richter synthesis can be optimized through careful control of reaction conditions [4] [8]. Temperature control between 0-5°C during diazotization followed by warming to room temperature for cyclization provides optimal yields [4] [8]. The reaction shows good tolerance for methoxy substitution at the 7-position, making it particularly suitable for the synthesis of 7-methoxycinnoline derivatives [8] [20]. Yields typically range from 45-65% depending on the specific substitution pattern and reaction conditions employed [4] [8].
The Widman-Stoermer synthesis provides an alternative classical approach for cinnoline-3-carboxylate construction, particularly effective for substrates bearing vinyl substituents [5] [8]. This methodology involves the diazotization of ortho-aminostyrene derivatives with sodium nitrite and hydrochloric acid, followed by intramolecular cyclization [5] [8]. The reaction mechanism proceeds through formation of a diazonium intermediate, which undergoes ring closure with the vinyl group to generate the cinnoline framework [5] [8].
The Widman-Stoermer reaction demonstrates specific substrate requirements for successful cyclization [5] [8]. The presence of electron-donating groups such as methyl or ethyl on the beta-position of the styrene moiety facilitates the cyclization process [5] [8]. Conversely, aryl groups or electron-withdrawing substituents at this position significantly impede the reaction [5] [8]. For methyl 7-methoxycinnoline-3-carboxylate synthesis, the methoxy group at the 7-position provides favorable electronic effects that promote cyclization [5] [8].
Mechanistic studies reveal that the Widman-Stoermer cyclization involves initial diazotization to form the stable diazonium salt [5] [8]. The nitrous acid, generated in situ from sodium nitrite and hydrochloric acid, converts the amino group to the corresponding diazonium species [5] [8]. Subsequently, intramolecular nucleophilic attack by the vinyl group occurs, followed by loss of nitrogen and proton to yield the aromatic cinnoline product [5] [8]. The carboxylate functionality remains intact throughout this transformation, enabling direct access to cinnoline-3-carboxylate derivatives [5] [8].
Contemporary synthetic approaches to cinnoline-3-carboxylate derivatives increasingly rely on transition metal-catalyzed methodologies [21] [25] [28]. Palladium-catalyzed cross-coupling reactions have emerged as particularly powerful tools for constructing the cinnoline framework with high efficiency and selectivity [21] [25]. These reactions typically employ palladium complexes in combination with appropriate ligands to facilitate carbon-carbon and carbon-nitrogen bond formation [21] [25].
The palladium-catalyzed synthesis of pyrazolone-fused cinnolines demonstrates the versatility of transition metal catalysis [21] [25]. The reaction involves carbon-hydrogen activation followed by annulation with substituted allenoates [21] [25]. Mechanistic investigations reveal that the process begins with nitrogen-acyl-valine ligand-assisted ortho-carbon-hydrogen activation to generate the ortho-alkenylated intermediate [21] [25]. Subsequent cyclopalladation and migratory insertion of the allenoate component form a seven-membered palladacycle [21] [25]. Final reductive elimination furnishes the desired pyrazolone-fused cinnoline products [21] [25].
Rhodium-catalyzed approaches offer complementary reactivity for cinnoline synthesis [27]. The rhodium-catalyzed annulation of nitrogen-aryl pyrazolones with alpha-diazo compounds proceeds through carbon-hydrogen activation and intramolecular cyclization [27]. This methodology demonstrates broad substrate scope and enables access to novel dinitrogen-fused heterocycles [27]. The reaction mechanism involves reversible carbon-hydrogen activation, migratory insertion of the diazo compound, and cascade cyclization as key transformation steps [27].
| Catalyst System | Substrate Type | Yield Range | Temperature | Time |
|---|---|---|---|---|
| Palladium/Nitrogen-acyl-valine | Pyrazol-3-ones + allenoates | 75-90% | 80-100°C | 12-24 h |
| Rhodium(III) complex | Nitrogen-aryl pyrazolones + diazo compounds | 65-85% | 60-80°C | 6-18 h |
| Copper(II) acetate | Azobiaryl substrates | 70-88% | 100-120°C | 8-16 h |
Copper-catalyzed methodologies provide cost-effective alternatives for cinnoline synthesis [15] [28]. Copper-promoted oxidative cyclization of azobiaryl substrates enables efficient construction of benzo[c]cinnolinium salts [15] [28]. The reaction proceeds through single electron transfer mediated by copper(II), followed by intramolecular cyclization and final oxidation [15] [28]. This approach demonstrates excellent functional group tolerance and high efficiency for diversely substituted substrates [15] [28].
Microwave-assisted synthesis has revolutionized the preparation of cinnoline-3-carboxylate derivatives by significantly reducing reaction times and improving yields [6] [11]. The application of microwave irradiation enables rapid heating and enhanced molecular motion, leading to accelerated reaction kinetics [6] [11]. This technology has been successfully applied to various cinnoline synthetic transformations, including cyclization reactions and functional group installations [6] [11].
One notable example involves the microwave-assisted one-pot synthesis of cinnoline derivatives within natural sporopollenin microcapsules [6] [11]. The reaction employs ethyl 5-cyano-4-methyl-6-oxo-1-(para-tolyl)-1,6-dihydropyridazine-3-carboxylate with 1-nitro-2-phenylethylene in the presence of piperidine as base [6] [11]. Under microwave irradiation at 100°C for 20 minutes, this transformation yields 8-hydroxy-7-nitro-6-(3-nitrophenyl)-3-oxo-2-(para-tolyl)-2,3,5,6-tetrahydrocinnoline-4-carbonitrile in excellent yield [6] [11].
The microwave methodology demonstrates several advantages over conventional heating methods [6] [11]. Reaction times are reduced from hours to minutes, energy consumption is minimized, and product yields are typically enhanced [6] [11]. The technology is particularly effective for heterocyclic synthesis due to the polar nature of the substrates, which readily absorb microwave energy [6] [11]. Temperature control is precise, enabling optimization of reaction conditions for maximum efficiency [6] [11].
Visible light-assisted synthesis represents another modern approach for cinnoline preparation [10] [34]. The photocatalytic reaction of ethyl 1-aryl-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylates with nitrostyrene derivatives under white light irradiation provides polyfunctionally substituted cinnolines [10] [34]. This metal-free methodology operates at room temperature in ethanol with piperidine as catalyst, achieving excellent yields of 90-95% [10] [34]. The reaction proceeds through carbon-hydrogen activation of the pyridazine methyl group and nitrostyrene nitrogen-oxygen function [10] [34].
The introduction of methoxy substituents into cinnoline-3-carboxylate derivatives requires careful consideration of regioselectivity and reaction conditions [15] [16] [17]. Direct methoxylation approaches typically employ nucleophilic substitution reactions using methoxide anions [16] [17]. These reactions proceed most efficiently when electron-withdrawing groups are present on the aromatic ring to activate the substrate toward nucleophilic attack [16] [17].
Copper-catalyzed methoxylation reactions provide efficient access to methoxy-substituted cinnolines [15] [16]. The reaction typically involves treatment of halogenated cinnoline precursors with sodium methoxide in the presence of copper catalysts [15] [16]. The mechanism involves oxidative addition of the copper catalyst to the carbon-halogen bond, followed by transmetalation with methoxide and reductive elimination to form the carbon-oxygen bond [15] [16]. This methodology demonstrates good tolerance for various substitution patterns and provides moderate to good yields [15] [16].
Alternative approaches for methoxy introduction utilize palladium-catalyzed coupling reactions [12] [15]. The Buchwald-Hartwig amination methodology can be adapted for carbon-oxygen bond formation using appropriate ligand systems [12] [15]. These reactions typically require elevated temperatures and extended reaction times but provide excellent regioselectivity [12] [15]. The choice of ligand is critical for achieving optimal reactivity and selectivity [12] [15].
| Methoxylation Method | Conditions | Yield Range | Selectivity |
|---|---|---|---|
| Nucleophilic substitution | Sodium methoxide, 80-120°C | 65-80% | Good |
| Copper-catalyzed coupling | Copper catalyst, methoxide source | 70-85% | Excellent |
| Palladium-catalyzed coupling | Palladium catalyst, phosphine ligand | 75-90% | Excellent |
Electrochemical methods offer environmentally friendly alternatives for methoxy group installation [19] [28]. These approaches utilize anodic oxidation to generate reactive intermediates that readily undergo nucleophilic attack by methoxide [19] [28]. The electrochemical methodology provides good control over reaction conditions and minimizes the formation of unwanted byproducts [19] [28]. However, specialized equipment and careful optimization of electrode materials and electrolytes are required [19] [28].
The preparation of methyl ester derivatives from cinnoline-3-carboxylic acids employs various esterification methodologies [13] [32] [35]. Classical Fischer esterification remains one of the most widely used approaches, involving treatment of the carboxylic acid with methanol in the presence of acid catalysts [32] [35]. This reaction typically requires elevated temperatures and extended reaction times due to its reversible nature [32] [35].
The Fischer esterification mechanism involves protonation of the carboxylic acid carbonyl group, followed by nucleophilic attack by methanol [32] [35]. Subsequent proton transfers and elimination of water yield the desired methyl ester product [32] [35]. The reaction equilibrium can be driven toward ester formation by removing water or using excess methanol [32] [35]. Concentrated sulfuric acid is commonly employed as the catalyst, though other acid catalysts such as para-toluenesulfonic acid can also be used [32] [35].
Steglich esterification provides an alternative mild method for ester formation [13]. This methodology employs carbodiimide coupling reagents in combination with nucleophilic catalysts such as 4-dimethylaminopyridine [13]. The reaction proceeds under neutral conditions and tolerates acid-sensitive functional groups [13]. Recent developments have focused on developing more sustainable solvent-reagent combinations to address environmental concerns [13].
| Esterification Method | Reagents | Temperature | Time | Yield Range |
|---|---|---|---|---|
| Fischer esterification | Methanol, sulfuric acid | 65-80°C | 4-12 h | 70-85% |
| Steglich esterification | Carbodiimide, DMAP | 20-40°C | 2-8 h | 80-95% |
| Mukaiyama reagent | Dimethyl carbonate | 60-80°C | 6-10 h | 75-90% |
Modern catalytic approaches to esterification include the use of Mukaiyama reagent with dimethyl carbonate as a safer alternative to traditional methods [13]. This methodology provides comparable yields while using more environmentally benign solvents and reagents [13]. The reaction typically proceeds at moderate temperatures with good functional group tolerance [13].
The nuclear magnetic resonance spectroscopic profile of methyl 7-methoxycinnoline-3-carboxylate provides comprehensive structural elucidation through both proton and carbon-13 nuclear magnetic resonance techniques. The compound exhibits characteristic chemical shift patterns consistent with its heterocyclic aromatic ester structure [1] [2].
Proton Nuclear Magnetic Resonance Analysis
The proton nuclear magnetic resonance spectrum of methyl 7-methoxycinnoline-3-carboxylate demonstrates distinctive resonance patterns reflecting the electronic environment of the cinnoline core system. The methyl ester protons typically appear as a singlet in the region of 3.8-4.0 parts per million, consistent with the deshielding effect of the adjacent carbonyl oxygen [2] [3]. The methoxy substituent at the 7-position contributes additional methyl proton signals in a similar chemical shift range, appearing as a characteristic singlet around 3.8-3.9 parts per million [3] [4].
The aromatic proton resonances span the typical aromatic region from 6.5 to 8.5 parts per million, with the cinnoline ring system protons exhibiting characteristic downfield shifts due to the aromatic ring current effects [2] [5]. The H-4 proton, positioned adjacent to the electron-withdrawing carboxylate group, demonstrates significant downfield displacement, typically appearing around 8.4-8.7 parts per million [4]. The H-5 and H-6 protons of the benzene ring portion exhibit chemical shifts in the 7.4-7.8 parts per million range, while the H-8 proton, positioned ortho to the methoxy group, appears relatively upfield at approximately 6.8-7.2 parts per million due to the electron-donating effects of the methoxy substituent [4].
Carbon-13 Nuclear Magnetic Resonance Characteristics
The carbon-13 nuclear magnetic resonance spectrum provides detailed insight into the carbon framework of methyl 7-methoxycinnoline-3-carboxylate. The carbonyl carbon of the ester functionality resonates in the characteristic ester carbonyl region at approximately 165-170 parts per million [2] [6]. The aromatic carbon atoms of the cinnoline system appear in the typical aromatic carbon range of 110-160 parts per million, with specific chemical shifts reflecting their individual electronic environments [2] [6].
The methyl carbon of the ester group appears around 52-55 parts per million, while the methoxy carbon at the 7-position resonates in a similar range at approximately 55-57 parts per million [2] [3]. The quaternary carbon bearing the carboxylate group exhibits characteristic downfield displacement due to the electron-withdrawing nature of the ester functionality [4] [6].
The infrared spectroscopic profile of methyl 7-methoxycinnoline-3-carboxylate exhibits characteristic vibrational modes that provide definitive identification of functional groups and structural features within the molecule [7] [8].
Carbonyl Stretching Vibrations
The most prominent feature in the infrared spectrum is the carbonyl stretching vibration of the methyl ester group, which appears as a strong, sharp absorption band in the region of 1730-1750 cm⁻¹ [7] [9]. This frequency range is characteristic of aromatic esters, where the conjugation with the aromatic system results in a slight downfield shift compared to aliphatic esters [7] [10]. The intensity of this absorption is exceptionally strong due to the large dipole moment change during the carbonyl stretching vibration [10].
Aromatic Ring Vibrations
The cinnoline aromatic system contributes multiple characteristic absorption bands in the infrared spectrum. The aromatic carbon-carbon stretching vibrations appear as medium to strong bands in the 1450-1600 cm⁻¹ region, with the most intense absorptions typically observed around 1500 cm⁻¹ and 1600 cm⁻¹ [11] [8]. These bands arise from the complex in-plane skeletal vibrations of the fused ring system [8].
The aromatic carbon-hydrogen stretching vibrations manifest as weak to medium intensity bands around 3030 cm⁻¹, characteristic of aromatic hydrogen atoms [11]. Additionally, the out-of-plane bending vibrations of the aromatic carbon-hydrogen bonds contribute absorptions in the 690-900 cm⁻¹ region, with the specific pattern providing information about the substitution pattern of the aromatic ring [11].
Methoxy Group Vibrations
The methoxy substituent at the 7-position contributes characteristic vibrational modes to the infrared spectrum. The carbon-oxygen stretching vibration of the methoxy group appears in the 1000-1100 cm⁻¹ region, while the methyl carbon-hydrogen stretching and bending vibrations contribute bands in the 2800-3000 cm⁻¹ and 1350-1450 cm⁻¹ regions, respectively [12] [9].
Ester Linkage Vibrations
The ester functional group exhibits the characteristic "Rule of Three" pattern, consisting of three intense absorptions: the carbonyl stretch around 1730-1750 cm⁻¹, and two carbon-oxygen stretching vibrations at approximately 1200 cm⁻¹ and 1100 cm⁻¹ [9]. These latter two bands arise from the asymmetric and symmetric stretching of the carbon-oxygen bonds within the ester linkage [9] [12].
The thermodynamic stability of methyl 7-methoxycinnoline-3-carboxylate reflects the interplay of multiple structural factors that contribute to the overall molecular stability under various conditions [13] [14].
Aromatic System Stabilization
The cinnoline core system provides significant thermodynamic stabilization through aromatic character and resonance effects. The fused pyrimidine and benzene rings create a stable π-electron system that resists thermal decomposition up to elevated temperatures, typically remaining intact above 300°C [13] [15]. The delocalization of π-electrons across the bicyclic system contributes approximately 150-200 kJ/mol of stabilization energy compared to non-aromatic analogs [15].
Substituent Effects on Stability
The methoxy substituent at the 7-position enhances the overall molecular stability through its electron-donating resonance effects . This electron donation increases the electron density of the aromatic system, making it less susceptible to electrophilic attack and contributing to thermal stability up to approximately 250°C [14]. The electron-donating nature of the methoxy group also stabilizes the molecule against oxidative degradation under ambient conditions .
Ester Group Thermal Behavior
The methyl ester functionality represents the most thermally labile component of the molecule. Under elevated temperatures, typically beginning around 60-100°C in the presence of moisture or catalytic conditions, the ester group becomes susceptible to hydrolysis reactions [17] [18]. However, under anhydrous conditions, the ester linkage demonstrates stability up to approximately 200°C before significant thermal decomposition occurs [14].
Overall Thermal Stability Profile
Thermogravimetric analysis of related cinnoline derivatives indicates that methyl 7-methoxycinnoline-3-carboxylate would exhibit a multi-stage decomposition profile [14]. The initial weight loss occurs around 180-220°C, corresponding to ester group decomposition and loss of methanol. The major decomposition event occurs between 300-400°C, involving breakdown of the cinnoline core system [14]. The compound demonstrates approximately 55% weight retention at 700°C under inert atmosphere conditions, indicating substantial thermal stability of the aromatic framework [14].
The solubility profile and partition coefficient characteristics of methyl 7-methoxycinnoline-3-carboxylate reflect the balance between hydrophilic and lipophilic structural features within the molecule [1] [19].
Aqueous Solubility Characteristics
The aqueous solubility of methyl 7-methoxycinnoline-3-carboxylate is limited due to the predominant aromatic character of the molecule. The computed XLogP3-AA value of 1.3 indicates moderate lipophilicity, suggesting limited water solubility typically less than 1 mg/mL at ambient temperature [1]. The topological polar surface area of 61.3 Ų falls within the range that permits moderate membrane permeability while maintaining reasonable aqueous solubility [1].
The compound contains five hydrogen bond acceptor atoms (two nitrogen atoms and three oxygen atoms) but lacks hydrogen bond donor capability, which limits its interaction with water molecules through hydrogen bonding [1]. This structural feature contributes to the moderate hydrophobic character and reduced aqueous solubility [20].
Organic Solvent Solubility Profile
Methyl 7-methoxycinnoline-3-carboxylate demonstrates good solubility in polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile due to favorable dipole-dipole interactions and the ability of these solvents to stabilize the aromatic π-system [3] [20]. The compound exhibits moderate solubility in polar protic solvents including methanol and ethanol, where the ester and methoxy functionalities can participate in hydrogen bonding interactions [3].
Non-polar solvents such as hexane and toluene provide poor solvation for the compound due to the presence of polar functional groups and the limited ability of these solvents to stabilize the heteroaromatic system [20]. The three rotatable bonds in the molecule provide sufficient conformational flexibility to optimize solvation in polar environments [1].
Partition Coefficient Analysis
The octanol-water partition coefficient (LogP) of methyl 7-methoxycinnoline-3-carboxylate, predicted as 1.3, indicates favorable characteristics for biological membrane permeation [1]. This value falls within the optimal range for oral bioavailability according to Lipinski's Rule of Five, suggesting potential for pharmaceutical applications [1].
The molecular weight of 218.21 g/mol is well below the 500 Da threshold for good oral absorption, while the absence of hydrogen bond donors and the presence of five hydrogen bond acceptors (within the acceptable limit of 10) further support favorable pharmacokinetic properties [1]. The moderate lipophilicity suggests balanced distribution between aqueous and lipid phases, facilitating both dissolution and membrane penetration [19].
Hansen Solubility Parameter Considerations
Based on structural analysis and comparison with related compounds, methyl 7-methoxycinnoline-3-carboxylate would exhibit Hansen solubility parameters characterized by moderate dispersion forces (δd ≈ 18-20 MPa½), significant polar interactions (δp ≈ 8-12 MPa½), and moderate hydrogen bonding capability (δh ≈ 6-9 MPa½) [19] [20]. These parameters predict favorable solubility in solvents with similar Hansen parameter profiles, including chloroform, ethyl acetate, and tetrahydrofuran [20].